N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl moiety linked to a 2-(2-methoxyphenoxy)acetamide group. The compound’s design likely aims to balance lipophilicity and hydrogen-bonding capacity, which are critical for bioavailability and target engagement .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-11-10-15(13-16(17)23-12-6-5-9-21(23)25)22-20(24)14-28-19-8-4-3-7-18(19)27-2/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKYLXHVOIFZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid derivatives.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Several compounds in the evidence share the 2-(2-methoxyphenoxy)acetamide motif but differ in their heterocyclic cores. For example:
- 5k, 5l, 5m (): These derivatives feature a 1,3,4-thiadiazol-2-yl group substituted with methylthio (5k), ethylthio (5l), or benzylthio (5m). Their melting points (135–140°C) and yields (68–85%) indicate moderate crystallinity and synthetic accessibility. The 2-methoxyphenoxy group may enhance π-π stacking or hydrogen bonding compared to non-methoxy analogues .
| Compound ID | Core Structure | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5k | 1,3,4-Thiadiazole | Methylthio | 135–136 | 72 |
| 5l | 1,3,4-Thiadiazole | Ethylthio | 138–140 | 68 |
| 5m | 1,3,4-Thiadiazole | Benzylthio | 135–136 | 85 |
Analogues with 2-Oxopiperidin-1-yl Groups
- N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (): This compound shares the 2-oxopiperidin-1-ylphenyl core but substitutes the 2-methoxyphenoxy group with a 3-methylphenylacetamide. Its molar mass (352.43 g/mol) and lipophilic 3-methyl group may enhance membrane permeability compared to the target compound’s polar methoxy groups .
| Property | Target Compound* | Compound |
|---|---|---|
| Molar Mass (g/mol) | ~380 (estimated) | 352.43 |
| Key Substituents | 2-Methoxyphenoxy | 3-Methylphenyl |
| Potential Bioactivity | Unknown | Unknown |
*Estimated based on structural similarity.
Phenoxy Derivatives with Anticancer Activity
- 7d (): 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide exhibits notable cytotoxicity (IC50 = 1.8 µM on Caco-2 cells). The fluorine atom may enhance electron-withdrawing effects, stabilizing interactions with cellular targets .
| Compound ID | Substituent | IC50 (Caco-2) | Comparison to Standard (5-FU) |
|---|---|---|---|
| 7d | 2-Fluoro-phenoxy | 1.8 µM | More potent |
| Target* | 2-Methoxyphenoxy | Unknown | N/A |
Key Insight: Electron-deficient aromatic rings (e.g., fluorophenoxy) may improve anticancer efficacy, suggesting the target compound’s methoxy group could be optimized for activity .
Sulfamoyl-Containing Analogues
- 2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide (): This compound replaces the 2-oxopiperidin-1-yl group with a sulfamoylphenyl-isoxazole moiety.
| Property | Target Compound* | Compound |
|---|---|---|
| Solubility | Moderate (est.) | High (sulfamoyl) |
| Hydrogen Bond Donors | 1 (amide NH) | 3 (sulfamoyl NH) |
Key Insight : Sulfamoyl groups enhance aqueous solubility but may limit CNS activity due to increased polarity .
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352 g/mol |
| LogP | 3.11 |
| Polar Surface Area | 59 Å |
The compound features a methoxy group, an oxopiperidine ring, and an acetamide moiety, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxopiperidine Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Methylation Reactions : The methoxy group is introduced via methylation using reagents like methyl iodide.
- Acylation Reactions : The final acetamide structure is formed through acylation with appropriate acyl chlorides or anhydrides.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the oxopiperidine structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
A study involving related compounds demonstrated that specific derivatives exhibited IC50 values as low as 0.14 μM against A549 human lung cancer cells, indicating potent cytotoxic effects. These compounds induced apoptosis more effectively than standard treatments like cisplatin, highlighting their potential as anticancer agents .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells:
- Caspase Activation : Similar compounds have been found to activate caspase-3, a critical enzyme in the apoptosis pathway.
- Cell Cycle Arrest : Certain derivatives caused significant retention in the G0/G1 phase of the cell cycle, suggesting a mechanism for inhibiting cancer cell division.
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds have shown inhibition of MMP-9, which is involved in tumor invasion and metastasis .
Study 1: Cytotoxicity Assessment
In a comparative study, several derivatives were tested for their cytotoxic effects on human cancer cell lines (A549 and C6). The results indicated that compounds with structural similarities to this compound had IC50 values ranging from 1.59 to 7.48 μM against A549 cells. Notably, these compounds demonstrated selectivity towards cancer cells over normal fibroblasts .
Study 2: Apoptotic Induction
Another investigation focused on the apoptotic effects induced by these derivatives. The study revealed that specific compounds led to a higher percentage of apoptotic cells compared to cisplatin, with activation rates of caspase enzymes indicating effective induction of programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step procedures:
- Step 1 : Preparation of the substituted phenylamine intermediate via nucleophilic aromatic substitution, using 4-methoxy-3-aminophenol and 2-oxopiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Acetylation with 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane (DCM) using triethylamine as a base. Purification via column chromatography (hexane:ethyl acetate, 3:1) yields the final product .
- Critical Parameters : Temperature control (<50°C during acylation), anhydrous solvents, and molecular sieves to scavenge moisture improve yields (>75%) .
Q. Which analytical techniques are most reliable for structural characterization and purity confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), acetamide carbonyl (δ ~168 ppm), and piperidinone (δ ~173 ppm) groups. Coupling patterns confirm substitution positions .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%). Retention time consistency across batches ensures reproducibility .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 411.18) .
Q. What are the primary biological targets of this compound, and how are these interactions validated experimentally?
- Methodological Answer :
- Target Identification : Reported as a metabotropic glutamate receptor 2 (mGluR2) antagonist (IC₅₀ ~50 nM) via radioligand displacement assays using [³H]LY341495 .
- Validation :
- In vitro : Calcium flux assays in HEK293 cells transfected with mGluR2 .
- In vivo : Behavioral models (e.g., marble-burying test for anxiety) in rodents at 10–30 mg/kg doses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., CHO vs. HEK293), buffer conditions (Mg²⁺ concentration affects receptor binding), and ligand batches .
- Structural Confirmation : Verify compound stability under assay conditions (e.g., HPLC post-assay to rule out degradation) .
- Data Normalization : Include positive controls (e.g., LY341495 for mGluR2) to calibrate inter-experimental variability .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies to optimize target selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with mGluR2’s Venus flytrap domain. Key residues: Ser168 (hydrogen bonding to methoxy group) .
- MD Simulations : Analyze piperidinone ring flexibility’s impact on binding (e.g., 100 ns simulations in GROMACS) .
- QSAR Models : Train models on analogs (e.g., fluorophenoxy vs. methoxyphenoxy derivatives) to predict logP and IC₅₀ .
Q. How do structural analogs of this compound compare in terms of pharmacokinetic properties and off-target effects?
- Methodological Answer :
- Comparative Table :
| Analog Substituent | Bioavailability (%F) | Half-life (h) | Off-Target Activity (IC₅₀) |
|---|---|---|---|
| 2-Oxopiperidin-1-yl (parent) | 45 | 3.2 | mAChR (>10 µM) |
| 2-Oxopyrrolidin-1-yl | 32 | 2.8 | σ1 Receptor (1.2 µM) |
| 1H-Tetrazol-1-yl | 28 | 4.1 | COX-2 (850 nM) |
- Methodology :
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification .
- Off-Target Screening : Eurofins CEREP panel (≥50 receptors) at 10 µM .
Key Notes for Experimental Design
- Synthetic Reproducibility : Use anhydrous DCM for acylation to avoid side reactions (e.g., hydrolysis of acetamide) .
- Biological Assays : Include counter-screens for cytochrome P450 inhibition (e.g., CYP3A4) to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
